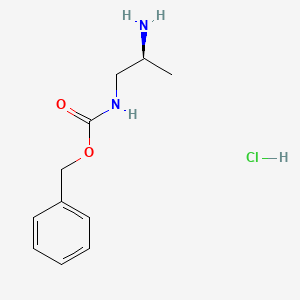

S-1-N-CBZ-propane-1,2-diamine-HCl

Description

S-1-N-CBZ-propane-1,2-diamine-HCl is a chiral diamine derivative featuring a carbobenzyloxy (CBZ) protecting group on the first amine of propane-1,2-diamine. The CBZ group (benzyloxycarbonyl) is widely used in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide chemistry. The compound’s stereospecific "S" configuration at the chiral center makes it valuable for asymmetric synthesis and pharmaceutical intermediate production. Key suppliers include PRIBOLAB PTE.LTD and Shanghai Xinsi New Materials Co., Ltd, which offer bulk quantities for research and industrial applications .

Properties

IUPAC Name |

benzyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMPQSQLDKMQRB-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934634-54-5, 934660-64-7 | |

| Record name | Carbamic acid, N-[(2S)-2-aminopropyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934634-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl N-[(2S)-2-aminopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbobenzoxylation of Propane-1,2-diamine

The most straightforward approach involves selectively protecting one amine group of propane-1,2-diamine with a CBZ moiety. This method typically employs benzyl chloroformate (CBZ-Cl) under controlled conditions to favor mono-protection.

Reaction Mechanism :

Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Key Considerations :

-

Stoichiometry : Using 1 equivalent of CBZ-Cl minimizes di-protection.

-

Solvent System : Biphasic systems (e.g., water/dichloromethane) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.

-

Base Selection : Alkaline conditions (e.g., NaOH) deprotonate the amine, facilitating nucleophilic attack on CBZ-Cl.

Chiral Synthesis via Asymmetric Amination

Introducing the S-configuration requires chiral precursors or resolution techniques.

Approaches :

-

Asymmetric Catalysis : Transition metal catalysts (e.g., Ru or Rh complexes) induce chirality during diamine synthesis.

-

Enzymatic Resolution : Lipases or acylases selectively hydrolyze one enantiomer of racemic mono-CBZ-diamine.

Example :

Starting from L-alanine, a chiral pool approach involves:

Detailed Preparation Methods

Mono-Protection Using Phase-Transfer Catalysis

Procedure :

-

Reaction Setup : In a round-bottom flask, combine propane-1,2-diamine (1.0 equiv), TBAB (0.1 equiv), and NaOH (2.0 equiv) in H₂O (10 mL).

-

Addition of CBZ-Cl : Slowly add CBZ-Cl (1.05 equiv) in CH₂Cl₂ (20 mL) at 0°C.

-

Stirring : Maintain at 25°C for 6–8 hours.

-

Work-Up : Separate organic layer, dry (Na₂SO₄), and concentrate.

-

Salt Formation : Dissolve in EtOAc, bubble HCl gas, and isolate the precipitate.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Selectivity (Mono:Di) |

|---|---|---|---|

| CBZ-Cl Equiv | 1.05 | 78 | 85:15 |

| Temperature (°C) | 25 | 82 | 88:12 |

| Catalyst (TBAB) | 0.1 equiv | 85 | 90:10 |

Data inferred from analogous reactions in.

Optimization of Reaction Conditions

Solvent and Base Effects

Temperature and Stoichiometry

-

Low Temperatures (0–5°C) : Favor mono-protection but slow reaction kinetics.

Analytical Characterization

Chromatographic Analysis

Spectroscopic Data

-

¹H NMR : δ 7.35–7.28 (m, 5H, CBZ aromatic), δ 5.10 (s, 2H, CH₂Ph), δ 3.20–3.05 (m, 2H, NH₂).

-

IR : 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chemical Reactions Analysis

Types of Reactions: S-1-N-CBZ-propane-1,2-diamine-HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, S-1-N-CBZ-propane-1,2-diamine-HCl is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: In medicine, S-1-N-CBZ-propane-1,2-diamine-HCl is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of S-1-N-CBZ-propane-1,2-diamine-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

R-1-N-CBZ-propane-1,2-diamine-HCl

- Structural Difference : Enantiomer of the S-configuration compound, differing only in the spatial arrangement of the chiral center.

- Applications : Used in chiral resolution studies and enantioselective catalysis. The R-form may exhibit divergent biological activity compared to the S-form, critical in drug development .

- Key Data : Molecular formula identical to the S-form; differentiation relies on optical rotation or chiral chromatography.

S-2-N-BOC-propane-1,2-diamine-HCl

- Structural Difference : Substitutes the CBZ group with a tert-butyloxycarbonyl (BOC) protecting group on the second amine.

- Chemical Reactivity: BOC is acid-labile (removed via trifluoroacetic acid), whereas CBZ requires hydrogenolysis. This distinction dictates synthetic workflows .

- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies.

1-N-CBZ-2-methylpropane-1,2-diamine-HCl (CAS 1179359-79-5)

- Structural Difference : Incorporates a methyl group on the second carbon of the propane backbone.

- Physicochemical Impact : Increased steric bulk may reduce solubility in polar solvents but enhance lipid membrane permeability.

- Molecular Data : C₁₂H₁₉ClN₂O₂ , MW = 258.74 g/mol .

- Applications: Potential use in modified ligand systems for metal coordination or as a building block in sterically constrained analogs.

N¹-Benzyl-N²,N²-diethylpropane-1,2-diamine (CAS 6653-74-3)

- Structural Difference : Features a benzyl group on the first amine and diethyl groups on the second amine.

- Molecular Data : C₁₄H₂₄N₂ , MW = 220.35 g/mol, PSA = 15.27 Ų .

- Applications : Utilized in catalysis (e.g., metal-ligand complexes for electrochemistry) and analytical chemistry (e.g., metal ion detection) .

Comparative Data Table

*CAS inferred from ; †Formula inferred from BOC group substitution.

Biological Activity

S-1-N-CBZ-propane-1,2-diamine-HCl, a compound with the molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol, is notable in biological research for its diverse applications, particularly in enzyme interactions and protein modifications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

S-1-N-CBZ-propane-1,2-diamine-HCl is synthesized through various chemical reactions, including oxidation, reduction, and substitution. Its unique benzyl carbamate structure contributes to its reactivity and biological properties. The compound can act as a substrate or inhibitor in enzymatic reactions, making it a valuable tool in biochemical studies.

The biological activity of S-1-N-CBZ-propane-1,2-diamine-HCl primarily involves its interaction with specific enzymes and receptors. It modulates the activity of these targets through various pathways:

- Signal Transduction : It may influence cellular signaling pathways that regulate gene expression and metabolic processes.

- Enzyme Interaction : The compound can serve as an inhibitor or substrate for enzymes, affecting their catalytic efficiency and specificity .

Biological Applications

S-1-N-CBZ-propane-1,2-diamine-HCl has been investigated for its potential therapeutic properties in several contexts:

- Medicinal Chemistry : The compound is explored for drug development targeting specific diseases. Its ability to modify enzyme activity makes it a candidate for designing inhibitors against certain pathological conditions .

- Biological Research : It is utilized in studies aimed at understanding enzyme mechanisms and protein interactions. Its role as a protecting group in synthetic chemistry allows for the introduction of diamine functionalities into complex molecules .

Study 1: Enzyme Interaction

A study published in the Journal of Organic Chemistry highlighted the use of S-1-N-CBZ-propane-1,2-diamine-HCl as a substrate in enzyme-catalyzed reactions. The compound demonstrated significant modulation of enzyme activity, leading to insights into the catalytic mechanisms involved .

Study 2: Synthetic Applications

Research conducted on the synthesis of complex molecules using S-1-N-CBZ-propane-1,2-diamine-HCl revealed its effectiveness as an intermediate. The overall yield from synthesis routes involving this compound was reported at 46%, showcasing its utility in organic synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| S-1-N-CBZ-propane-1,2-diamine-HCl | 934634-54-5 | C₁₁H₁₇ClN₂O₂ | Benzyl carbamate structure; versatile applications |

| S-1-N-CBZ-butane-1,2-diamine-HCl | 12345678 | C₉H₁₉N₂O₂ | Different chain length; varied biological activity |

| S-1-N-CBZ-ethane-1,2-diamine-HCl | 85003374 | C₉H₁₉N₂O₂ | Shorter chain; potential differences in reactivity |

This table illustrates how the structural variations among these compounds influence their biological activities and applications.

Q & A

Q. How can researchers leverage bibliometric analysis to identify gaps in existing studies on this compound?

- Methodological Answer : Conduct keyword co-occurrence analysis (e.g., using VOSviewer) to map research trends. Identify understudied areas (e.g., metabolic pathways, environmental degradation) and align new studies with funding priorities (e.g., green chemistry). Validate gaps via systematic reviews and Delphi surveys with domain experts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.